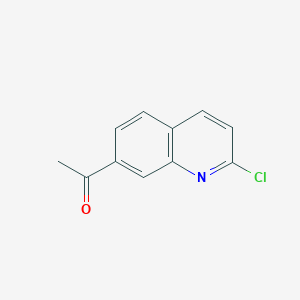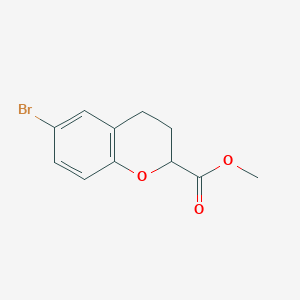
Methyl 6-bromochroman-2-carboxylate
Übersicht
Beschreibung
“Methyl 6-bromochroman-2-carboxylate” is a chemical compound with the molecular formula C11H11BrO3 . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps . The process begins with lithium diisopropyl amide in tetrahydrofuran at -72 to -70°C under an inert atmosphere for 1.5 hours . This is followed by the addition of methyl iodide in tetrahydrofuran at -70 to 20°C for 20 hours . Other steps involve the use of lithium borohydride and pyridine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of lithium diisopropyl amide with methyl iodide, followed by reactions with lithium borohydride and pyridine .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 271.11 . The compound should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis Optimization
Methyl 6-bromochroman-2-carboxylate is used in the synthesis of chromone-based multitarget-directed ligands. A study by Cagide et al. (2019) demonstrated a microwave-assisted process for synthesizing 6-bromochromone-2-carboxylic acid, emphasizing the reaction's versatility and efficiency in producing several chromone-2-carboxylic acids with high purity and good yields (Cagide, Oliveira, Reis, & Borges, 2019).
2. Electrocatalytic Carboxylation
In electrochemical procedures, this compound plays a crucial role. For instance, Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting the compound's use in a novel, environmentally friendly synthesis method (Feng, Huang, Liu, & Wang, 2010).
3. Organic Synthesis and Functionalization
This compound is significant in the field of organic synthesis and functionalization. Terzidis et al. (2008) used it in Michael reactions with chromone derivatives, leading to the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008).
4. Application in Synthesis of Natural and Non-Natural Derivatives
Parsons et al. (2011) utilized this compound in the regioselective dibromination of methyl indole-3-carboxylate. This synthesis route is vital for producing natural and non-natural 5,6-dibromoindole derivatives, highlighting the compound's role in diversifying chemical structures (Parsons, Ghellamallah, Male, Spencer, & Grainger, 2011).
Safety and Hazards
The safety information for “Methyl 6-bromochroman-2-carboxylate” includes several hazard statements and precautionary statements . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCNPBJEYCPANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




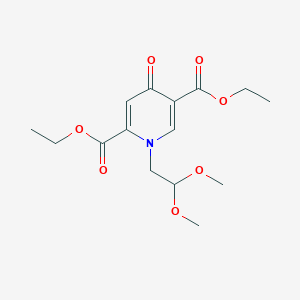
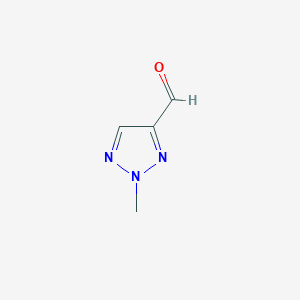
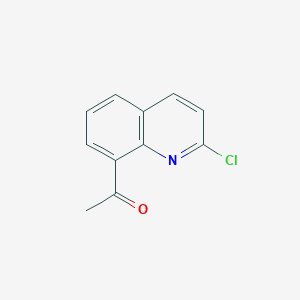

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)
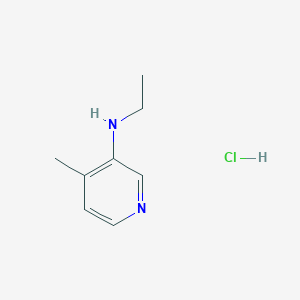
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)
